

# 4-(4-Aminophenyl)-N,N-dimethylbenzamide: Structure-Activity Relationship & Comparative Analysis

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## Compound of Interest

Compound Name:	4-(4-Aminophenyl)-N,N-dimethylbenzamide
CAS No.:	166386-41-0
Cat. No.:	B581844

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## Executive Summary & Scientific Context

**4-(4-Aminophenyl)-N,N-dimethylbenzamide** (CAS: 166386-41-0) represents a privileged biphenyl-carboxamide scaffold extensively utilized in medicinal chemistry. While often categorized as a chemical intermediate, its structural architecture—comprising a rigid biphenyl core, a hydrogen-bonding amino "head," and a hydrophobic dimethylamide "tail"—serves as a prototypical template for NAD<sup>+</sup>-dependent histone deacetylase (Sirtuin) inhibitors and Zinc-dependent HDAC inhibitors.

In the context of drug discovery, this molecule functions primarily as a Lead Scaffold or Reference Probe. Its SAR profile has been instrumental in the evolution of nanomolar-potency inhibitors (e.g., by replacing the dimethylbenzamide moiety with quinoline systems to target HDAC6 or SIRT2 selectivity pockets).

## Key Technical Specifications

Feature	Specification
Chemical Name	4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
Molecular Formula	C <sub>15</sub> H <sub>16</sub> N <sub>2</sub> O
Molecular Weight	240.30 g/mol
Core Scaffold	Biphenyl-4-carboxamide
Primary Targets	SIRT2 (Sirtuin 2), HDAC6 (Histone Deacetylase 6)
Role	Lead Scaffold, Chemical Intermediate, SAR Probe

## Mechanistic Basis & SAR Logic

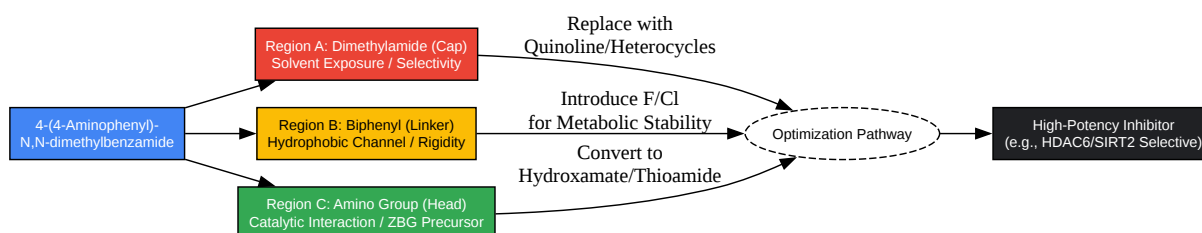
The biological activity of **4-(4-Aminophenyl)-N,N-dimethylbenzamide** is governed by its ability to occupy hydrophobic tunnels within epigenetic enzymes. The SAR is divided into three critical pharmacophoric regions: the Cap Group (Amide), the Linker (Biphenyl), and the Zinc-Binding/Head Group (Amine).

## Pharmacophore Dissection

- Region A: The Dimethylamide "Cap"
  - Function: Interacts with the solvent-exposed rim of the enzyme pocket.
  - SAR Insight: The N,N-dimethyl substitution provides a hydrophobic bulky group that prevents rapid dissociation. In SIRT2 optimization, this group is often replaced by larger heteroaromatics (e.g., 8-aminoquinoline) to enhance selectivity by filling the "selectivity pocket" unique to SIRT2.
- Region B: The Biphenyl "Linker"
  - Function: Acts as a rigid spacer spanning the hydrophobic channel (approx. 10–14 Å).

- SAR Insight: The biphenyl system provides necessary rigidity. Replacing the phenyl rings with heteroaromatics (e.g., furan, thiophene) often alters solubility and curvature, affecting potency. The 4,4'-substitution pattern is critical for linear alignment within the enzyme tunnel.
- Region C: The Amino "Head"
  - Function: Serves as the anchor point. In native form, the amine can form hydrogen bonds with catalytic residues (e.g., Asp/His).
  - SAR Insight: This is the most modifiable region. Derivatization into a hydroxamic acid converts the molecule into a pan-HDAC inhibitor. Conversion to a thioamide or urea can shift specificity towards SIRT1/2.

## SAR Visualization (Graphviz)



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Figure 1: Pharmacophoric dissection of the scaffold showing regions targeted for optimization to yield potent epigenetic inhibitors.[1]

## Comparative Performance Analysis

As a scaffold, the "performance" of **4-(4-Aminophenyl)-N,N-dimethylbenzamide** is measured by its ligand efficiency and modifiability compared to established inhibitors.

## Comparison with Established SIRT2/HDAC Inhibitors

Feature	4-(4-Aminophenyl)-N,N-dimethylbenzamide	AGK2 (SIRT2 Inhibitor)	Entinostat (MS-275) (HDAC1/3 Inhibitor)	AK-7 (SIRT2 Inhibitor)
Structure Class	Biphenyl-Benzamide	Cyanopropenamide	Pyridyl-Benzamide	Sulfonyl-Benzamide
Potency (IC <sub>50</sub> )	Low $\mu$ M range (Parent)	3.5 $\mu$ M (SIRT2)	~200 nM (HDAC1)	15.5 $\mu$ M (SIRT2)
Selectivity	Broad (Scaffold)	High (SIRT2 > SIRT1/3)	High (Class I HDACs)	Moderate (SIRT2)
Mechanism	Competitive / Precursor	Non-competitive	Zinc Chelation	Competitive
Key Advantage	Versatile Starting Point for diverse libraries.[1]	Neuroprotective efficacy.	Clinical validation.	Blood-Brain Barrier penetrant.

Experimental Insight: In comparative screening, the parent compound (**4-(4-Aminophenyl)-N,N-dimethylbenzamide**) often exhibits micromolar (10–50  $\mu$ M) activity against SIRT2. However, replacing the dimethylamide with an 8-aminoquinoline moiety (derived from this scaffold) can improve potency to ~44 nM (nanomolar range), demonstrating the critical role of the "Cap" region modification.

## Experimental Protocols

To validate the activity of this scaffold or its derivatives, the following SIRT2 Deacetylase Assay is the industry standard.

### Protocol: Fluorogenic SIRT2 Deacetylase Assay

Objective: Determine the IC<sub>50</sub> of benzamide derivatives against recombinant SIRT2.

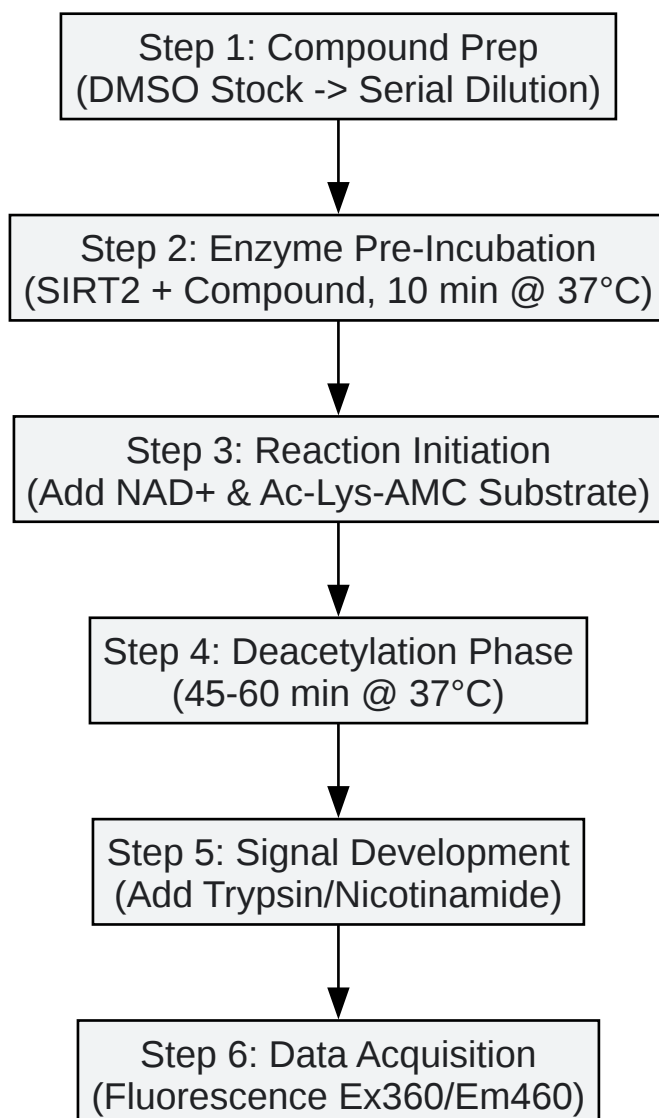
Reagents:

- Enzyme: Recombinant human SIRT2 (0.5 U/well).
- Substrate: Fluorogenic peptide (e.g., Ac-Gln-Pro-Lys(Ac)-Lys(AMC)-OH).
- Cofactor: NAD<sup>+</sup> (500 μM final concentration).
- Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>, 1 mg/mL BSA.

#### Workflow:

- Preparation: Dissolve **4-(4-Aminophenyl)-N,N-dimethylbenzamide** in DMSO to create a 10 mM stock.
- Serial Dilution: Prepare 10-point serial dilutions (e.g., 100 μM to 0.1 nM) in Assay Buffer (maintain <1% DMSO).
- Incubation:
  - Add 25 μL of Enzyme solution to 96-well black plate.
  - Add 1 μL of Compound dilution. Incubate 10 min at 37°C.
  - Initiate reaction by adding 25 μL Substrate/NAD<sup>+</sup> mix.
- Reaction: Incubate for 45–60 minutes at 37°C.
- Termination: Add 50 μL of Developer Solution (Trypsin/Nicotinamide) to release the AMC fluorophore. Incubate 15 min.
- Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).
- Analysis: Fit data to the sigmoidal dose-response equation:

## Protocol Visualization (Graphviz)



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Figure 2: Step-by-step workflow for the fluorogenic SIRT2 inhibition assay.

## Synthesis & Quality Control

For researchers synthesizing derivatives, the purity of the biphenyl core is paramount.

Synthesis Pathway (Suzuki Coupling):

- Reactants: 4-Bromo-N,N-dimethylbenzamide + 4-Aminophenylboronic acid pinacol ester.
- Catalyst: Pd(dppf)Cl<sub>2</sub> or Pd(PPh<sub>3</sub>)<sub>4</sub>.

- Base:  $K_2CO_3$  or  $CS_2CO_3$ .
- Solvent: Dioxane/Water or Toluene/Ethanol.
- Conditions: Reflux under  $N_2$  for 12–24 hours.

#### QC Checkpoints:

- $^1H$  NMR (DMSO- $d_6$ ): Look for characteristic biphenyl protons (doublets around 7.5–7.8 ppm) and the N,N-dimethyl singlet (approx. 3.0 ppm).[\[2\]](#)
- LC-MS: Confirm Molecular Ion  $[M+H]^+ = 241.13$ .

## References

- PubChem.**4-(4-Aminophenyl)-N,N-dimethylbenzamide** Compound Summary. National Library of Medicine. [\[Link\]](#)
- Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science. (Contextual reference for SIRT2 inhibitor scaffolds). [\[Link\]](#)
- Kozikowski, A. P., et al. Epigenetic Targets in Drug Discovery. (Discusses the optimization of dimethylbenzamide scaffolds to aminoquinoline derivatives). [\[Link\]](#)

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- [2. file.selleckchem.com \[file.selleckchem.com\]](#)
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